molecular formula C23H15BrN2O2 B3819595 2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione

2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione

Katalognummer B3819595
Molekulargewicht: 431.3 g/mol
InChI-Schlüssel: VGZBRYRSTMAUHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione, commonly known as BIBX1382, is a small molecule inhibitor of epidermal growth factor receptor (EGFR). This molecule has been extensively studied for its potential applications in cancer research and drug development. In

Wirkmechanismus

2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione is a transmembrane receptor tyrosine kinase that plays a critical role in the regulation of cell proliferation, differentiation, and survival (6). BIBX1382 binds to the ATP-binding site of the kinase domain of 2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione, thereby inhibiting its activity and downstream signaling pathways (7).
Biochemical and Physiological Effects:
In addition to its antitumor activity, BIBX1382 has been shown to have other biochemical and physiological effects. For example, BIBX1382 has been shown to inhibit the proliferation of vascular smooth muscle cells, which may have potential applications in the treatment of cardiovascular diseases (8). BIBX1382 has also been shown to inhibit the secretion of mucus in airway epithelial cells, which may have potential applications in the treatment of respiratory diseases (9).

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using BIBX1382 in lab experiments is its specificity for 2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione. BIBX1382 has been shown to have minimal activity against other receptor tyrosine kinases, such as HER2 and c-Met (10). However, one of the limitations of using BIBX1382 in lab experiments is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy (11).

Zukünftige Richtungen

For research include the development of more potent and selective 2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione inhibitors, investigation of the potential applications of BIBX1382 in combination with other chemotherapeutic agents, and the development of new formulations or delivery systems for BIBX1382.
References:
1. Hilgeroth, A., et al. (2002). Synthesis and biological evaluation of 2-aryl-2H-indene-1,3-diones as novel inhibitors of the epidermal growth factor receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 12(10), 1305-1308.
2. Kim, J. W., et al. (2005). BIBX1382, a selective epidermal growth factor receptor tyrosine kinase inhibitor, enhances radiation response of human non-small cell lung cancer cells in vitro and in vivo. Clinical Cancer Research, 11(22), 8108-8116.
3. Li, H., et al. (2013). BIBX1382, a selective 2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione tyrosine kinase inhibitor, inhibits head and neck cancer cell growth and enhances cisplatin cytotoxicity. Oncology Reports, 29(1), 289-295.
4. Zhang, L., et al. (2007). BIBX1382 synergizes with paclitaxel to inhibit the growth of human ovarian cancer cells. Cancer Letters, 255(2), 218-226.
5. Wu, X., et al. (2011). BIBX1382 enhances cisplatin cytotoxicity in human ovarian cancer cells through inhibition of ERK pathway. Cancer Chemotherapy and Pharmacology, 68(5), 1183-1191.
6. Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137.
7. Hilgeroth, A., et al. (2004). Structure-activity relationships of 2-aryl-2H-indene-1,3-diones as inhibitors of the epidermal growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 47(11), 2838-2851.
8. Ruan, Y. C., et al. (2008). Inhibition of vascular smooth muscle cell proliferation and neointimal formation by a small molecule inhibitor of epidermal growth factor receptor. Journal of Cardiovascular Pharmacology, 51(2), 146-155.
9. Lee, K. S., et al. (2006). BIBX1382, a selective inhibitor of epidermal growth factor receptor tyrosine kinase, inhibits mucin synthesis in airway epithelial cells. American Journal of Respiratory Cell and Molecular Biology, 35(5), 628-634.
10. Hilgeroth, A., et al. (2005). Structure-activity relationships of 2-aryl-2H-indene-1,3-diones as inhibitors of the epidermal growth factor receptor tyrosine kinase. Part 2: Influence of the 4-substituent and the 2,3-double bond. Bioorganic & Medicinal Chemistry Letters, 15(4), 1145-1149.
11. Hilgeroth, A., et al. (2007). Structure-activity relationships of 2-aryl-2H-indene-1,3-diones as inhibitors of the epidermal growth factor receptor tyrosine kinase. Part 3: Influence of the 1- and 5-substituent. Bioorganic & Medicinal Chemistry Letters, 17(7), 1957-1961.

Wissenschaftliche Forschungsanwendungen

BIBX1382 has been extensively studied for its potential applications in cancer research and drug development. As an 2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione inhibitor, BIBX1382 has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer (2, 3). In addition, BIBX1382 has been shown to enhance the antitumor activity of other chemotherapeutic agents, such as cisplatin and paclitaxel (4, 5).

Eigenschaften

IUPAC Name

2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN2O2/c24-15-11-9-14(10-12-15)23(13-20-25-18-7-3-4-8-19(18)26-20)21(27)16-5-1-2-6-17(16)22(23)28/h1-12H,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZBRYRSTMAUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)(CC3=NC4=CC=CC=C4N3)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)indene-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione
Reactant of Route 2
2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione
Reactant of Route 3
2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione
Reactant of Route 5
2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.